N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that features a unique structure combining a benzodioxole ring, an imidazoquinazoline core, and a nitrophenyl group
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Imidazoquinazoline Core: This step involves the condensation of an appropriate amine with a quinazoline derivative.
Introduction of the Nitrophenyl Group: This is usually done via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the benzodioxole and imidazoquinazoline intermediates under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzodioxole derivatives.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. This can lead to the disruption of cellular processes that are critical for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Uniqueness
The unique combination of the benzodioxole ring, imidazoquinazoline core, and nitrophenyl group in N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide provides it with distinct electronic and steric properties that can be exploited for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O6S/c33-24(28-13-16-8-9-22-23(11-16)38-15-37-22)12-21-26(34)31-25(29-21)19-6-1-2-7-20(19)30-27(31)39-14-17-4-3-5-18(10-17)32(35)36/h1-11,21H,12-15H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPYGOQKLGPTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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